molecular formula C7H4Cl2O B152544 2-Chlorobenzoyl chloride CAS No. 609-65-4

2-Chlorobenzoyl chloride

Cat. No.: B152544
CAS No.: 609-65-4
M. Wt: 175.01 g/mol
InChI Key: ONIKNECPXCLUHT-UHFFFAOYSA-N
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Description

2-Chlorobenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O. It is a colorless to slightly yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often employed as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-Chlorobenzoyl chloride primarily targets aromatic amines and ammonium thiocyanate . These targets play a crucial role in the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas .

Mode of Action

The compound interacts with its targets through a process known as solid-liquid phase-transfer catalysis . This interaction involves the use of polyethylene glycol-400 as a catalyst . The result of this interaction is the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas . Additionally, this compound causes the acylation of polystyrene during the preparation and regeneration of the polystyrene-based resin .

Biochemical Pathways

The formation of n-aryl-n′ (2-chlorobenzoyl) thioureas suggests that it may influence pathways involving these compounds .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research would be needed to fully outline its pharmacokinetic properties.

Result of Action

The primary molecular result of this compound’s action is the formation of N-aryl-N′ (2-chlorobenzoyl) thioureas . This suggests that the compound may have applications in the synthesis of these thioureas. On a cellular level, more research would be needed to fully understand the effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound can cause burns of eyes, skin, and mucous membranes, and that contact with water liberates toxic gas . Therefore, it’s crucial to handle this compound with care, using appropriate protective measures and ensuring a well-ventilated environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl chloride can be synthesized through the chlorination of 2-chlorobenzaldehyde in the presence of phosphorus pentachloride. The reaction is typically carried out at temperatures ranging from 50°C to 200°C, with optimal yields achieved at 140°C to 170°C. The reaction time can vary from 5 to 8 hours, depending on the temperature and the presence of a solvent .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine. This method is advantageous due to its high yield, low reaction cost, and environmental friendliness .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 4-Chlorobenzoyl Chloride
  • 2-Fluorobenzoyl Chloride
  • 4-Bromobenzoyl Chloride
  • 2-Bromobenzoyl Chloride

Comparison: 2-Chlorobenzoyl chloride is unique due to its specific reactivity and applications. Compared to 4-chlorobenzoyl chloride, it has different reactivity patterns due to the position of the chlorine atom. Similarly, the presence of different halogens in compounds like 2-fluorobenzoyl chloride and 4-bromobenzoyl chloride results in variations in their chemical behavior and applications .

Properties

IUPAC Name

2-chlorobenzoyl chloride
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InChI

InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ONIKNECPXCLUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4Cl2O
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DSSTOX Substance ID

DTXSID9060572
Record name Benzoyl chloride, 2-chloro-
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Molecular Weight

175.01 g/mol
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name 2-Chlorobenzoyl chloride
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CAS No.

609-65-4, 1321-03-5
Record name 2-Chlorobenzoyl chloride
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Record name 2-Chlorobenzoyl chloride
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Record name Benzoyl chloride, chloro-
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Record name Benzoyl chloride, 2-chloro-
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Record name 2-chlorobenzoyl chloride
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Record name 2-CHLOROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Into a 500 mL round bottom flask was placed a solution of 2-chlorobenzoic acid (20 g, 127.80 mmol) in toluene (150 mL). To the mixture was added SOCl2 (16 g, 134.45 mmol). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 75° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 22.3 g (100%) of 2-chlorobenzoyl chloride as yellow oil.
Quantity
20 g
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16 g
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150 mL
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Synthesis routes and methods II

Procedure details

As described for Reference Example 21, 3.13 g of 2-chlorobenzoic acid is reacted with 40 ml of thionyl chloride to give 3.32 of product as an off-white semi solid.
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3.13 g
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40 mL
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Synthesis routes and methods III

Procedure details

For example, 3,3'-dinitro-4,4'-dichlorobenzophenone can be prepared in a yield of 95 to 98% by nitrating 4,4'-dichlorobenzophenone [E. R. Kofanov et al., J. Org. Chem. USSR, 15, 98-100 (1979)]. 5,3'-Dinitro-2,4'-dichlorobenzophenone can be prepared in a high yield by nitrating 2,4'-dichlorobenzophenone [E. H. Faith et al., J. Am. Chem. Soc., 77, 543 (1955)]. 3,3'-Dinitro-4-chlorobenzophenone can be prepared in a high yield by nitrating 4-chlorobenzophenone [G. S. Mironov et al., J. Org. Chem. USSR, 8, 1538 (1972)]. 3,4'-Dinitro-4-chlorobenzophenone can be prepared by nitrating 4-halogeno-4'-nitrobenzophenone obtained by the condensation reaction between p-nitrobenzoyl chloride and chlorobenzene [P. T. Montagne et al., Ber., 49, 2267-2270 (1916); G. S. Mironov et al., J. Org. Chem. USSR, 8, 1538-1543 (1972)]. 3,3'-Dinitro-6,4'-dichlorobenzophenone can be prepared in a high yield by nitrating 2,4'-dichlorobenzophenone obtained by the condensation reaction between 2-chlorobenzoyl chloride and chlorobenzene [H. F. Faith et al., J. Am. Chem. Soc., 77, 543 (1955)].
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Synthesis routes and methods IV

Procedure details

Phosphorus pentachloride (41.5 g, 0.2 mole) was added to 2-chlorobenzaldehyde (289.7 g, 2.0 mole, 97%). After the ensuing exotherm had subsided, the resulting red solution was heated to 160° C. A stream of chlorine was introduced through a sparge tube into the solution for a period of six hours. (Gas chromatography indicated 96.5% conversion.) The solution was then cooled and distilled under reduced pressure giving 325.4 grams of 2-chlorobenzoyl chloride which boiled at 135° to 140° C. at 16 millimeters of mercury. The yield of the desired product was 93% (98.5% pure).
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41.5 g
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289.7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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